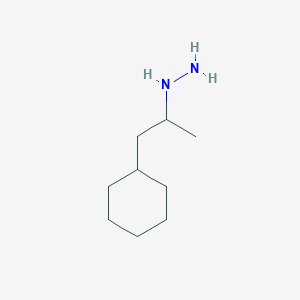
1-Cyclohexylpropan-2-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylpropan-2-ylhydrazine is an organic compound with the molecular formula C9H20N2. It is a hydrazine derivative characterized by a cyclohexyl group attached to a propan-2-yl group, which is further bonded to a hydrazine moiety.
Preparation Methods
The synthesis of 1-Cyclohexylpropan-2-ylhydrazine typically involves the reaction of cyclohexylpropan-2-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of catalysts and more efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
1-Cyclohexylpropan-2-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted hydrazines
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclohexylpropan-2-ylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions .
Mechanism of Action
The mechanism of action of 1-Cyclohexylpropan-2-ylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
1-Cyclohexylpropan-2-ylhydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals and dyes.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.
Benzylhydrazine: Studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other hydrazine derivatives .
Properties
CAS No. |
16655-06-4 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-cyclohexylpropan-2-ylhydrazine |
InChI |
InChI=1S/C9H20N2/c1-8(11-10)7-9-5-3-2-4-6-9/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
BRTFJGVMCOWIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12438370.png)
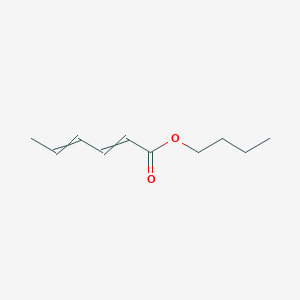
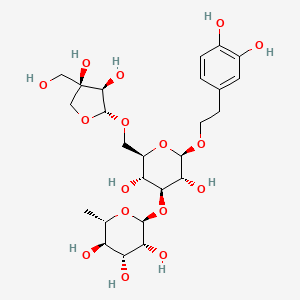
![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B12438383.png)
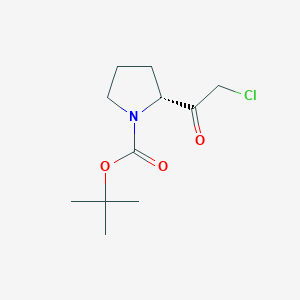
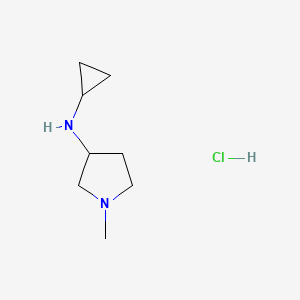
![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
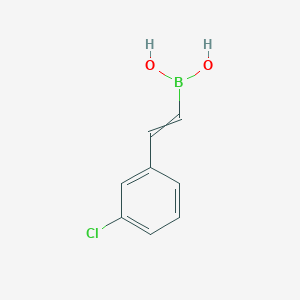

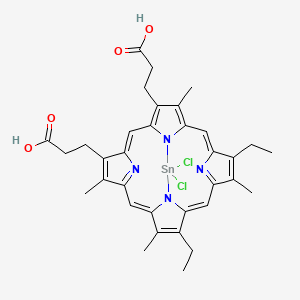


![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
